2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H11ClN2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a chlorophenylmethylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The chlorophenylmethylsulfanyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable molecule for various applications in scientific research and industry .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 348.87 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
-
Antimicrobial Activity :
- Studies have shown that quinazoline derivatives exhibit notable antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability, which facilitates the compound's action against microbial cells .
- Anti-inflammatory Effects :
-
Anticancer Properties :
- Research indicates that derivatives of quinazoline can induce apoptosis in cancer cell lines. The compound showed cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects :
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways critical for cell survival and apoptosis.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of several quinazoline derivatives, including the target compound. Results indicated a strong correlation between structural modifications (like the chlorophenyl group) and enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Mechanism :
- In a controlled experiment using LPS-stimulated microglial cells, the compound was shown to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVTGRJAVSGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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